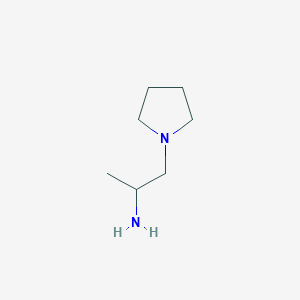

1-(Pyrrolidin-1-yl)propan-2-amine

描述

Contextualization within Modern Organic Synthesis

The pyrrolidine (B122466) ring is a five-membered nitrogen-containing heterocycle that serves as a fundamental structural motif in a vast array of natural products and synthetic compounds. nih.govnih.gov Its prevalence is noted in alkaloids like nicotine (B1678760) and hygrine, as well as in the essential amino acid proline, a key component of peptides and proteins. nih.gov The versatility of the pyrrolidine scaffold makes it a valuable building block for medicinal chemists and a frequent component in pharmaceuticals. nih.govnih.gov

The synthesis of pyrrolidine derivatives is a significant focus area in organic chemistry due to their biological and pharmacological importance. nih.gov Modern synthetic methods provide access to a wide range of substituted pyrrolidines, often employing strategies such as the 1,3-dipolar cycloaddition, catalytic hydrogenation of pyrrole (B145914) systems, and various cyclization reactions. nih.govacs.orgacs.orgorganic-chemistry.org These methods allow for the creation of structurally diverse pyrrolidine-containing molecules, which are then utilized as precursors in the synthesis of complex drugs and as organocatalysts. nih.govrsc.org The development of efficient and stereoselective routes to these compounds remains an active area of research, driven by the demand for novel bioactive molecules. nih.govacs.org

The specific compound, 1-(Pyrrolidin-1-yl)propan-2-amine, incorporates the characteristic pyrrolidine ring, substituted at the nitrogen atom with a 2-aminopropyl group. This structure combines the features of a cyclic tertiary amine and a primary amine, making it a diamine with potential applications as a building block or ligand in chemical synthesis.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₆N₂ |

| Molecular Weight | 128.22 g/mol nih.gov |

| IUPAC Name | This compound nih.gov |

| CAS Number | 50998-03-3 nih.gov |

| Topological Polar Surface Area | 29.3 Ų nih.gov |

| Hydrogen Bond Donor Count | 2 nih.gov |

| Hydrogen Bond Acceptor Count | 2 nih.gov |

| Rotatable Bond Count | 3 nih.gov |

Significance of Chiral Amines in Stereoselective Transformations

Chiral amines are indispensable in modern organic synthesis, particularly in reactions where control of stereochemistry is crucial. mdma.chacs.org Enantiomerically pure amines are widely employed as resolving agents for racemic mixtures, as chiral auxiliaries to guide the stereochemical outcome of a reaction, and as fundamental building blocks for the synthesis of pharmaceuticals and other bioactive molecules. mdma.chacs.org Approximately 40-45% of small-molecule pharmaceuticals contain a chiral amine fragment, highlighting their importance in the life sciences. acs.org

The development of methods for the enantioselective synthesis of chiral amines is a major field of research. acs.orgnih.gov Transition metal-catalyzed asymmetric hydrogenation of prochiral substrates like imines and enamines is one of the most direct and efficient approaches to obtain valuable α-chiral amines. acs.orgnih.gov Furthermore, chiral pyrrolidine derivatives have emerged as highly effective organocatalysts, capable of promoting a variety of chemical transformations in an enantioselective manner, often with high efficiency and under environmentally benign conditions. rsc.orgnih.gov These catalysts can activate substrates through the formation of transient enamines or iminium ions, facilitating stereoselective bond formation. The development of novel methods for the stereoselective transformation and inversion of configuration of chiral amines continues to be an important goal in synthetic chemistry. mdma.chntnu.no

Structure

3D Structure

属性

IUPAC Name |

1-pyrrolidin-1-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2/c1-7(8)6-9-4-2-3-5-9/h7H,2-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLGZKMHJXLDWSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCCC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70575775 | |

| Record name | 1-(Pyrrolidin-1-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70575775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50998-03-3 | |

| Record name | 1-(Pyrrolidin-1-yl)propan-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70575775 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(pyrrolidin-1-yl)propan-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Pyrrolidin 1 Yl Propan 2 Amine and Its Stereoisomers

Diverse Synthetic Routes and Reaction Conditions

The creation of the racemic form of 1-(pyrrolidin-1-yl)propan-2-amine can be achieved through several established synthetic protocols. These methods are generally robust and suitable for producing the compound on a larger scale where stereochemistry is not a concern.

Traditional methods for forging the key C-N bond in this compound typically rely on nucleophilic substitution or reductive amination.

One common approach is the nucleophilic substitution reaction between pyrrolidine (B122466) and a suitable 2-propyl halide, such as 2-bromopropane (B125204) or 2-chloropropane, under basic conditions. In this SN2 reaction, the nitrogen atom of pyrrolidine acts as a nucleophile, displacing the halide from the propane (B168953) backbone.

Another powerful and widely used method is reductive amination . This process involves the reaction of pyrrolidine with a propan-2-one derivative (acetone) or the reaction of propan-2-amine with 1-(pyrrolidin-1-yl)propan-2-one (B1611335). uni.lu More directly, it can involve the reaction between 1-amino-propan-2-ol (isopropanolamine) and a pyrrolidine precursor or the reductive amination of 2-propanol in the presence of ammonia (B1221849) to first form propan-2-amine, which can then be further reacted. researchgate.netresearchgate.net The reaction typically proceeds via the formation of an intermediate imine or enamine, which is then reduced in situ to the final amine. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or catalytic hydrogenation over metals like nickel (Ni) or palladium (Pd). researchgate.net

| Method | Reactants | Typical Reagents & Conditions | Key Transformation |

|---|---|---|---|

| Nucleophilic Substitution | Pyrrolidine + 2-Halopropane (e.g., 2-bromopropane) | Base (e.g., K₂CO₃, Et₃N), Solvent (e.g., ACN, DMF) | Direct C-N bond formation via SN2 displacement |

| Reductive Amination | Pyrrolidine + Acetone | Reducing agent (e.g., NaBH₃CN, H₂/Pd), acidic or neutral pH | In situ formation and reduction of an iminium ion |

| Reductive Amination | Propan-2-amine + 1-(pyrrolidin-1-yl)propan-2-one | Reducing agent (e.g., NaBH₄), Solvent (e.g., MeOH) | In situ formation and reduction of an imine |

Instead of joining two pre-formed fragments, building block strategies construct the pyrrolidine ring system as a key part of the synthesis. A prominent method in this category is the [3+2] cycloaddition reaction , also known as a 1,3-dipolar cycloaddition. nih.gov

This strategy involves the reaction of an azomethine ylide (the three-atom component) with a dipolarophile, typically an alkene or alkyne (the two-atom component). enamine.netacs.org To synthesize a precursor to this compound, an azomethine ylide could be generated in situ and reacted with a propene derivative. The substituents on both the ylide and the alkene determine the final substitution pattern on the resulting pyrrolidine ring. This method is highly versatile for creating a wide variety of substituted pyrrolidines. nih.gov

| Strategy | Key Reactants | Reaction Type | Significance |

|---|---|---|---|

| 1,3-Dipolar Cycloaddition | Azomethine Ylide + Substituted Alkene | [3+2] Cycloaddition | Constructs the pyrrolidine ring directly, offering high control over substitution patterns. nih.govacs.org |

Enantioselective Synthesis Strategies

Producing a specific stereoisomer (either the (R)- or (S)-enantiomer) of this compound requires asymmetric synthesis techniques. These methods introduce chirality in a controlled manner, leading to a product with a high enantiomeric excess (ee).

Asymmetric catalysis utilizes a small amount of a chiral catalyst to generate a large quantity of an enantiomerically enriched product. youtube.com For amine construction, this can involve organocatalysis or transition-metal catalysis.

Organocatalysis often employs small, chiral organic molecules, such as proline and its derivatives, to catalyze asymmetric transformations. nih.govmdpi.com For instance, an asymmetric Mannich reaction could be envisioned where a proline catalyst activates a ketone to form a chiral enamine, which then reacts with an imine to establish the stereocenter with high fidelity. youtube.com

Transition-metal catalysis , using complexes of rhodium, iridium, or palladium with chiral ligands, is another powerful tool. organic-chemistry.org For example, an asymmetric hydrogenation of a suitable enamine or imine precursor using a chiral catalyst like a DuPhos-Rh complex could yield the desired chiral amine.

| Catalysis Type | Example Catalyst/System | Applicable Reaction | Principle of Stereocontrol |

|---|---|---|---|

| Organocatalysis | Proline or Diarylprolinol Silyl Ether | Asymmetric Mannich or Michael Reaction | Formation of a transient chiral enamine which reacts stereoselectively. nih.govyoutube.com |

| Transition-Metal Catalysis | [Rh(DuPhos)(COD)]BF₄ | Asymmetric Hydrogenation | Coordination of the substrate to the chiral metal complex creates a stereochemically defined transition state. |

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.orgsigmaaldrich.com After the key stereocenter is set, the auxiliary is cleaved and can often be recovered.

For the synthesis of chiral this compound, one could attach a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative, to a propanoic acid precursor. wikipedia.orgsigmaaldrich.com The resulting chiral amide would then direct the stereoselective introduction of the amine group (or a precursor) at the C2 position. For example, stereoselective alkylation or reduction of a derivative could be performed. The final step involves the nucleophilic addition of pyrrolidine followed by the removal of the auxiliary to release the enantiomerically enriched target molecule.

| Step | Action | Purpose | Example Auxiliary |

|---|---|---|---|

| 1 | Attach auxiliary to a prochiral substrate (e.g., propanoic acid derivative). | Create a chiral intermediate. | Evans Oxazolidinone sigmaaldrich.com |

| 2 | Perform a diastereoselective reaction (e.g., alkylation, amination). | The auxiliary blocks one face of the molecule, forcing the reaction to occur on the other face. | - |

| 3 | Introduce the pyrrolidine moiety. | Complete the core structure of the target molecule. | - |

| 4 | Cleave and remove the auxiliary. | Release the final, enantiomerically pure product. | - |

Asymmetric phase-transfer catalysis (PTC) is a powerful technique for enantioselective synthesis that is well-suited for industrial applications. nih.govacs.org This method uses a chiral phase-transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt derived from sources like cinchona alkaloids, to shuttle a reactant from an aqueous or solid phase into an organic phase where the reaction occurs. nih.govbeilstein-journals.org

The chiral environment created by the catalyst-substrate ion pair in the organic phase dictates the stereochemical outcome of the reaction. acs.org For instance, the asymmetric alkylation of a pyrrolidine derivative or the amination of a suitable prochiral substrate could be achieved with high enantioselectivity. Chiral phosphoric acids can also be used in phase-transfer systems to achieve asymmetric bromoamination cyclizations, which construct chiral pyrrolidine rings. mdpi.com

| Catalyst Class | Core Structure | Typical Application |

|---|---|---|

| Cinchona Alkaloid-Derived Quaternary Ammonium Salts | Quinine or Quinidine | Asymmetric alkylation, Michael additions, aminations. acs.orgacs.org |

| Spiro-Quaternary Ammonium Salts (Maruoka Catalysts) | Binaphthyl-based spirocyclic framework | Asymmetric alkylation of glycine (B1666218) imines, aminations. nih.gov |

| Chiral Phosphonium Salts | Chiral backbone with a P⁺ center | Asymmetric α-amination reactions. beilstein-journals.org |

| Chiral Phosphoric Acids | BINOL-derived phosphoric acid | Anionic phase-transfer for asymmetric haloamination cyclizations. mdpi.com |

Scalable Synthesis and Industrial Production Considerations

The transition from laboratory-scale synthesis to industrial production of this compound requires careful optimization of reaction conditions and unit operations. The choice of synthetic route is often dictated by a balance of factors including raw material cost, process safety, capital expenditure, and environmental regulations.

Two of the most viable strategies for the large-scale production of this compound are reductive amination and nucleophilic substitution.

Reductive Amination

Reductive amination is a widely used industrial method for the synthesis of amines. For this compound, this would typically involve the reaction of 1-(pyrrolidin-1-yl)propan-2-one with ammonia under reducing conditions.

A critical aspect of industrial-scale reductive amination is the choice of reducing agent and catalyst. While laboratory syntheses might employ borohydride reagents, industrial processes often favor catalytic hydrogenation due to cost, safety, and waste considerations.

Table 1: Industrial Considerations for Reductive Amination

| Parameter | Laboratory Scale | Industrial Scale | Rationale for Industrial Choice |

| Reducing Agent | Sodium borohydride, Sodium cyanoborohydride | Hydrogen gas (H₂) | Cost-effective, high atom economy, environmentally benign byproduct (water, if any). |

| Catalyst | Palladium on carbon (Pd/C), Platinum oxide (PtO₂) | Raney Nickel, Ruthenium on a support (e.g., Ru/C) | Lower cost compared to precious metals, high activity and selectivity, robust for continuous processes. |

| Solvent | Methanol, Ethanol | Methanol, Ethanol, or solvent-free | Readily available, good solubility for reactants, can sometimes be run neat to improve throughput. |

| Pressure | Atmospheric | 10-100 atm | Higher pressure increases reaction rate and efficiency of gas-liquid mass transfer. |

| Temperature | Room Temperature to 60 °C | 50-150 °C | Higher temperatures accelerate the reaction, reducing batch time. |

The process would involve charging a high-pressure reactor with the keto-amine precursor, a suitable solvent like methanol, and the hydrogenation catalyst. The reactor is then pressurized with ammonia and hydrogen, and the reaction is heated. Continuous monitoring of hydrogen uptake indicates the reaction's progress. Upon completion, the catalyst is filtered off—a key step in industrial processes as the catalyst can often be recycled—and the product is isolated from the solvent, typically through distillation.

Nucleophilic Substitution

An alternative scalable route is the direct alkylation of pyrrolidine with a suitable 2-propylamine derivative. A common approach involves the reaction of pyrrolidine with a 2-halopropane, such as 2-bromo-N-(tert-butoxycarbonyl)propan-1-amine, followed by deprotection. However, for a more direct and atom-economical industrial process, the reaction of pyrrolidine with 1-amino-2-propanol followed by dehydration, or more directly with a protected 1-chloro-2-aminopropane, could be considered.

A highly efficient industrial method for producing the pyrrolidine ring itself is the reaction of 1,4-butanediol (B3395766) with ammonia at high temperatures (165-200 °C) and pressures (17-21 MPa) over a cobalt and nickel oxide catalyst. google.comwikipedia.org This readily available precursor is a key advantage for any synthesis involving the pyrrolidine moiety.

Table 2: Comparison of Scalable Synthetic Routes

| Synthetic Route | Key Starting Materials | Key Steps | Industrial Advantages | Industrial Challenges |

| Reductive Amination | 1-(Pyrrolidin-1-yl)propan-2-one, Ammonia, Hydrogen | Imine formation, Catalytic hydrogenation | High atom economy, potentially fewer steps, well-established industrial process. | Requires high-pressure equipment, handling of flammable hydrogen gas, catalyst separation and recycling. |

| Nucleophilic Substitution | Pyrrolidine, 1-Chloro-2-aminopropane (or protected version) | Alkylation, Deprotection (if needed) | Can be run at lower pressures, avoids the use of gaseous ammonia. | Potential for over-alkylation, generation of salt byproducts, may require protecting groups adding steps and cost. |

For the synthesis of specific stereoisomers, such as (R)- or (S)-1-(pyrrolidin-1-yl)propan-2-amine, a chiral resolution step can be incorporated after the synthesis of the racemic mixture. This is often achieved by forming diastereomeric salts with a chiral acid, followed by separation through crystallization. Alternatively, an asymmetric synthesis approach could be employed, although this often involves more complex and expensive chiral catalysts or starting materials, making it a less common choice for large-scale industrial production unless the final product's value justifies the cost.

Purification at an industrial scale is almost exclusively performed by distillation under reduced pressure to prevent thermal degradation of the product. The choice between batch or continuous processing depends on the production volume, with continuous processes generally offering better efficiency and consistency for large quantities.

Advanced Reaction Chemistry of 1 Pyrrolidin 1 Yl Propan 2 Amine

Oxidative Transformations and Pathways

The presence of two amine groups makes 1-(pyrrolidin-1-yl)propan-2-amine susceptible to various oxidative reactions. The specific outcome depends on the oxidant used and the reaction conditions, which can be tuned to promote either C-N bond formation, dehydrogenation, or oxygen insertion.

A primary oxidative pathway for 1,2-diamines is the condensation with 1,2-dicarbonyl compounds, followed by oxidative aromatization to form substituted pyrazines. tandfonline.comresearchgate.net For this compound, reaction with a diketone like benzil (B1666583) would first lead to the formation of a dihydropyrazine (B8608421) intermediate via a double condensation. This intermediate can then be oxidized to the corresponding aromatic pyrazine (B50134). This process is often a one-pot synthesis where the initial condensation is followed by in-situ dehydrogenation. tandfonline.comrsc.org Various oxidizing agents, including manganese dioxide (MnO₂) or simply bubbling oxygen through the reaction mixture at elevated temperatures, can effect this transformation. tandfonline.com In some cases, the reaction proceeds under mild, catalyst-free conditions, driven by the thermodynamic stability of the resulting aromatic ring. tandfonline.com

Another significant oxidative transformation is the direct oxidation of the primary amine. Controlled oxidation can convert the primary amine to an imine, which can then be hydrolyzed to a ketone or further oxidized to an amide. researchgate.net For instance, enzymatic oxidation, analogous to the action of diamine oxidases on N-alkylated diamines, can selectively oxidize the primary amine to yield an aminoaldehyde. nih.gov Chemical methods, such as using buffered sodium chlorite, are effective for converting intermediate imines into stable amide functionalities, a reaction known as the Pinnick oxidation. researchgate.net

Palladium-catalyzed aerobic oxidative reactions represent a modern approach to synthesizing complex diamine derivatives. While not a direct oxidation of the title compound, analogous allylic sulfamides undergo efficient aerobic oxidative cyclization to produce cyclic sulfamides, which are precursors to 1,2-diamines. nih.gov This highlights the potential for developing novel oxidative cyclizations starting from derivatives of this compound.

Table 1: Oxidative Reactions of 1,2-Diamine Analogs

| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product Type | Finding | Reference(s) |

| 1,2-Diamine | 1,2-Diketone | t-BuOK or MnO₂ | Pyrazine | Direct condensation followed by aromatization provides a straightforward route to pyrazines. The reaction can be performed in one pot. | tandfonline.com |

| β-Lapachone (o-quinone) | 1,2-Diamino-propane | None (neat) | Tetracyclic Pyrazine | Facile dehydrogenative cyclocondensation occurs even at room temperature without a catalyst to form complex heterocyclic systems. | tandfonline.com |

| Imine (from amine) | NaClO₂, KH₂PO₄ | None | Amide | Imines, formed from the initial oxidation of a primary amine, can be further oxidized to the corresponding amide in high yield under mild conditions. | researchgate.net |

| Allylic Sulfamide | O₂ (air) | Pd(TFA)₂/DMSO | Cyclic Sulfamide | A modern, versatile method for the stereocontrolled synthesis of 1,2-diamine derivatives via aerobic oxidative cyclization. | nih.gov |

Reductive Processes and Product Derivatization

The primary amine group of this compound is readily derivatized through reductive amination (also known as reductive alkylation). This powerful reaction allows for the introduction of a wide variety of alkyl or aryl groups, converting the primary amine into a secondary or tertiary amine. The process involves the initial reaction of the amine with a ketone or aldehyde to form an imine or enamine intermediate, which is then reduced in situ by a reducing agent. wikipedia.org

Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). wikipedia.orgorganic-chemistry.org The choice of reductant is crucial; NaBH₃CN and NaBH(OAc)₃ are particularly effective because they are mild enough not to reduce the carbonyl starting material but are highly effective at reducing the protonated iminium ion intermediate. wikipedia.org This one-pot procedure is highly efficient and represents a cornerstone of amine derivatization in medicinal and organic chemistry.

More advanced reductive processes can create complex chiral molecules. For example, in a process analogous to that seen with other 1,2-diamines, this compound could participate in a rhodium-catalyzed asymmetric reductive amination (ARA) with α-ketoesters. acs.orgacs.org This cascade reaction leads to the formation of chiral cyclic products like 3,4-dihydroquinoxalinones in high enantioselectivity. acs.orgnih.gov Such reactions demonstrate how the diamine can serve as a building block for stereochemically complex heterocyclic structures.

Furthermore, reductive N-alkylation can be achieved using carboxylic acids as the alkyl source, mediated by a silane (B1218182) reductant and a suitable catalyst. rsc.org This method avoids the use of aldehyde or ketone starting materials and proceeds via an intermediate amide which is subsequently reduced.

Table 2: Reductive Derivatization of Amines

| Amine Type | Carbonyl/Carboxylic Acid | Reducing Agent | Catalyst | Product Type | Finding | Reference(s) |

| Primary Amine | Ketone/Aldehyde | NaBH(OAc)₃ or NaBH₃CN | None or Acid | Secondary/Tertiary Amine | A highly versatile and common one-pot method for N-alkylation of amines. | wikipedia.orgorganic-chemistry.org |

| 1,2-Diamine | α-Ketoester | H₂ | Rh-Phosphoramidite Complex | Chiral 3,4-Dihydro-quinoxalinone | An asymmetric cascade reaction allows for the efficient synthesis of enantiopure heterocyclic products. | acs.orgacs.orgnih.gov |

| Primary/Secondary Amine | Carboxylic Acid | Phenylsilane | Dibutyltin dichloride | Secondary/Tertiary Amine | Enables the use of carboxylic acids as alkylating agents in a two-step, one-pot amidation-reduction sequence. | rsc.org |

| Secondary Amide | H-Si(OEt)₃ | [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ | Photoredox | Tertiary Amine | Catalytic enantioselective reductive alkynylation of amides provides access to complex chiral alkaloids. | nih.gov |

Nucleophilic Substitution Reactions and Functional Group Interconversions

The primary amine of this compound is a potent nucleophile, readily participating in substitution reactions to form a variety of C-N and heteroatom-N bonds. The most fundamental of these is N-acylation.

N-Acylation is the reaction with acylating agents such as acyl chlorides, anhydrides, or activated esters to form amides. researchgate.netnih.gov This reaction is typically fast and high-yielding, providing a robust method for functional group interconversion. The resulting amide has significantly different chemical properties compared to the parent amine, including reduced basicity and nucleophilicity, and introduces a planar, rigidifying element into the molecule. The reaction is often performed in the presence of a non-nucleophilic base (e.g., triethylamine, pyridine) to scavenge the acid byproduct. nih.gov

Beyond simple acylation, the nucleophilic character of the primary amine allows it to attack other electrophilic centers. For instance, it can react with activated halo-olefins, such as 1,2-dichloroperfluoroolefins, where nucleophilic attack on the olefinic carbon is followed by elimination of a halide ion. This demonstrates the amine's ability to form C(sp²)-N bonds.

The primary amine can also act as a nucleophile in ring-opening reactions. A classic example is the aminolysis of aziridines. Reaction with an activated aziridine (B145994) (e.g., an N-sulfonyl aziridine) in the presence of a Lewis acid catalyst like Sc(OTf)₃ would open the three-membered ring to produce a new 1,2-diamine derivative, effectively elongating the carbon chain. organic-chemistry.org This method is a powerful tool for the synthesis of more complex polyamine structures.

Table 3: Nucleophilic Substitution Reactions of Amines

| Amine Type | Electrophile | Catalyst/Conditions | Product Type | Finding | Reference(s) |

| Primary/Secondary Amine | Acyl Chloride/Anhydride | Base (e.g., Et₃N) | Amide | A fundamental and highly efficient method for converting amines to amides. | researchgate.netnih.gov |

| Diamine | 1,2-Dichloroperfluorocyclopentene | Neat or in Solvent | N-Substituted Perfluorocyclopentene | Demonstrates nucleophilic attack of the amine on an electron-deficient double bond. | |

| Primary Amine | meso-N-Aryl Aziridine | Sc(OTf)₃ or Cationic Iron Complex | 1,2-Diamine Derivative | Lewis acid-catalyzed ring-opening of aziridines provides an efficient route to complex vicinal diamines. | organic-chemistry.org |

| Primary Amine | Acetonitrile (B52724) | Alumina, Continuous-Flow | N-Acetylated Amine | A green chemistry approach using acetonitrile as a safe and inexpensive acetylating agent. | nih.gov |

Cascade and Multicomponent Reactions

The dual functionality of this compound makes it an ideal substrate for cascade (or domino) and multicomponent reactions (MCRs), where multiple bond-forming events occur in a single pot. These reactions are highly efficient, generating molecular complexity from simple starting materials in a step-economical fashion.

A prime example is the synthesis of pyrazines from 1,2-diamines and 1,2-dicarbonyls, as mentioned previously. This is a classic cascade reaction involving two condensations, a cyclization, and a final dehydrogenation step. tandfonline.comtandfonline.com The entire sequence proceeds without isolation of intermediates, driven by the formation of the stable aromatic product.

Another powerful cascade is the rhodium-catalyzed asymmetric reductive amination/amidation of 1,2-diamines with α-ketoesters. acs.orgnih.gov This process involves initial amidation between one amine group and the ester, followed by intramolecular condensation of the second amine with the ketone, and finally, a rhodium-catalyzed asymmetric reduction of the resulting cyclic imine to furnish chiral 3,4-dihydroquinoxalinones. acs.org The use of specialized phosphoramidite-phosphine ligands is key to achieving high enantioselectivity. nih.gov

The Pictet-Spengler reaction is a classic acid-catalyzed cascade that involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an electrophilic ring closure onto the aromatic ring to form a tetrahydroisoquinoline. wikipedia.orgdepaul.edu While the title compound is not a β-arylethylamine, a derivative containing a suitable aromatic group (such as an indole (B1671886) or electron-rich phenyl ring) attached to the primary amine via reductive amination could be a substrate for a subsequent Pictet-Spengler cyclization, offering a modular route to complex polycyclic alkaloids.

Furthermore, 1,2-diamines can participate in MCRs. A three-component reaction between a diamine, triethyl orthoformate, and diethyl phosphite (B83602) has been reported to produce phosphonated amine derivatives. nih.gov Interestingly, for 1,2-diamines, the reaction often proceeds on only one of the amino groups due to intramolecular hydrogen bonding that deactivates the second amine after the first has reacted. nih.gov

Table 4: Cascade and Multicomponent Reactions Involving 1,2-Diamine Analogs

| Reaction Name | Reactants | Catalyst/Reagent | Product Type | Finding | Reference(s) |

| Pyrazine Synthesis | 1,2-Diamine, 1,2-Diketone | Base or Oxidant | Pyrazine | A condensation-cyclization-aromatization cascade that efficiently builds the pyrazine core. | tandfonline.com |

| Asymmetric Reductive Amination Cascade | 1,2-Diamine, α-Ketoester | Rhodium Complex, H₂ | Chiral Dihydroquinoxalinone | An elegant cascade combining amidation, cyclization, and asymmetric reduction to build stereochemically rich heterocycles. | acs.orgacs.orgnih.gov |

| Phosphonylation MCR | Diamine, Triethyl Orthoformate, Diethyl Phosphite | None (Heat) | Aminomethylphosphonic Acid Derivative | A three-component reaction where 1,2-diamines show selective mono-substitution. | nih.gov |

| Pictet-Spengler Reaction | β-Arylethylamine, Aldehyde/Ketone | Acid (e.g., HCl, TsOH) | Tetrahydroisoquinoline | A powerful cyclization cascade for building alkaloid scaffolds. Applicable to derivatives of the title compound. | wikipedia.orgdepaul.edu |

Applications in Advanced Organic Synthesis

Role as a Key Building Block in Complex Molecule Construction

The pyrrolidine (B122466) ring system is a prevalent structural motif in a vast array of biologically active natural products and synthetic compounds. As such, substituted pyrrolidines like 1-(Pyrrolidin-1-yl)propan-2-amine serve as valuable building blocks in organic synthesis. The compound possesses multiple points for chemical modification: the secondary amine of the pyrrolidine ring, the primary amine on the propane (B168953) chain, and the chiral center at the C-2 position of the propane moiety.

This trifunctional nature allows it to be incorporated into more complex molecular architectures. For instance, the primary amine can be readily acylated, alkylated, or used to form imines, while the pyrrolidine nitrogen can participate in N-alkylation or N-arylation reactions. These reactions are fundamental steps in the construction of larger molecules, including pharmaceutical agents and novel materials. Chiral pyrrolidines are crucial starting materials for the synthesis of drugs, and stereoselective methods for their synthesis and functionalization are of high importance.

Chiral Auxiliary Applications in Asymmetric Synthetic Processes

A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to guide the formation of a new stereocenter with a specific, desired stereochemistry. After the key stereoselective reaction, the auxiliary is removed and can often be recovered for reuse. Common and effective chiral auxiliaries include Evans' oxazolidinones and Enders' SAMP/RAMP hydrazines. While chiral amines and amino alcohols are a known class of auxiliaries, specific, documented applications of this compound in this capacity are not found in the surveyed literature. The principles of how it could function are described below.

The aldol (B89426) reaction is a powerful carbon-carbon bond-forming reaction. When a chiral auxiliary is used, it can control the facial selectivity of the enolate's attack on an aldehyde, leading to the preferential formation of one diastereomer. For example, an amide formed between a carboxylic acid and a chiral amine (like the chiral version of this compound) could be converted into its corresponding enolate. The steric and electronic properties of the chiral auxiliary would then direct the approach of an incoming aldehyde, as explained by models like the Zimmerman-Traxler transition state. Proline and its derivatives are well-known to catalyze aldol reactions via an enamine intermediate, highlighting the potential of the pyrrolidine scaffold in this type of transformation.

Asymmetric alkylation is a key method for creating stereocenters by adding an alkyl group to a prochiral substrate. A common strategy involves attaching a chiral auxiliary to a carbonyl compound to form, for instance, a chiral amide or imine. Deprotonation creates a chiral enolate or aza-enolate, where one face is sterically shielded by the auxiliary. The subsequent introduction of an alkylating agent (e.g., an alkyl halide) occurs preferentially from the less hindered face, resulting in a product with high diastereoselectivity. Although this is a standard technique, there are no specific published examples detailing the use of this compound for this purpose.

The use of a chiral auxiliary can extend to various other transformations beyond aldol and alkylation reactions, including Diels-Alder reactions, conjugate additions, and radical additions. The fundamental principle remains the same: the chiral moiety exerts stereocontrol by creating a diastereomeric transition state that favors the formation of one product isomer over the other. The successful application of a chiral auxiliary relies on its ability to be easily attached, effectively control stereochemistry, and be cleanly removed without racemization of the product.

Ligand Design and Metal-Catalyzed Asymmetric Processes

Many of the most powerful methods in asymmetric synthesis rely on transition metal catalysts paired with chiral ligands. The ligand binds to the metal center, creating a chiral environment that influences the outcome of the catalytic reaction.

The pyrrolidine framework is a privileged scaffold for the design of highly effective chiral ligands. The nitrogen atom within the pyrrolidine ring, along with other functional groups, can coordinate to metal centers. By synthesizing derivatives of this compound, it is theoretically possible to create novel bidentate or tridentate ligands. For instance, modification of the primary and secondary amines could introduce phosphine, hydroxyl, or other coordinating groups. These new ligands could then be screened for efficacy in a range of metal-catalyzed reactions, such as asymmetric hydrogenation, allylic alkylation, or cross-coupling reactions. However, specific examples of ligands synthesized directly from this compound are not described in the reviewed literature.

Ligand Applications in Enantioselective Catalysis

The structural motif of a chiral 1,2-diamine, as present in this compound, is a cornerstone of ligand design in asymmetric catalysis. These ligands are capable of coordinating with metal centers to create a chiral environment that can effectively control the stereochemical outcome of a chemical reaction, leading to the preferential formation of one enantiomer over the other. While direct catalytic applications of this compound are not extensively documented in mainstream literature, the utility of its core structure is well-established through the widespread success of analogous chiral diamine ligands in a variety of enantioselective transformations.

Hydrogenation: Asymmetric hydrogenation is a critical process for producing chiral molecules, particularly in the pharmaceutical industry. The Nobel Prize-winning work of Ryōji Noyori highlighted the power of ruthenium catalysts bearing chiral diamine ligands for the highly enantioselective hydrogenation of ketones and imines. acs.orgwikipedia.org These "Noyori-type" catalysts, often featuring a half-sandwich arene-ruthenium complex with a chiral N-sulfonylated-1,2-diphenylethylenediamine (TsDPEN) ligand, demonstrate exceptional efficiency and selectivity. acs.org The fundamental principle relies on the bifunctional nature of the catalyst, where both the metal center and the amine ligand participate in the hydrogen transfer mechanism. wikipedia.org

The effectiveness of the chiral diamine scaffold has been demonstrated in the asymmetric transfer hydrogenation (ATH) of various ketones, yielding chiral alcohols with high enantiomeric excess (ee). Polymeric versions of chiral diamine ligands have been developed for use in iridium-catalyzed ATH, achieving excellent enantioselectivities (up to 99% ee) and high total turnover numbers, underscoring the robustness and versatility of the diamine framework. acs.org

Table 1: Representative Performance of Chiral Diamine Ligands in Asymmetric Hydrogenation of Ketones

| Catalyst System | Substrate | Product | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|

| Ru(II)-TsDPEN | Aromatic Ketones | Chiral Alcohols | >95% | >97% | acs.org |

| Mn(I)-PNNP Ligand | Substituted Acetophenones | Chiral Alcohols | Good | up to 85% | nih.gov |

| Ir-Polymeric Diamine | Functionalized Ketones | Chiral Alcohols | Excellent | up to 99% | acs.org |

Note: This table shows data for structurally related chiral diamine ligands to illustrate the potential of the this compound scaffold.

Arylation: The introduction of an aryl group at a stereogenic center is a common strategy in the synthesis of bioactive molecules. Palladium-catalyzed enantioselective C-H arylation of saturated nitrogen heterocycles, including pyrrolidines, represents a powerful tool for this purpose. nih.govnih.gov While this transformation often employs chiral phosphoric acids as the controlling ligands, the amine substrate itself is a crucial component. nih.gov Furthermore, related asymmetric arylation reactions, such as the addition of aryllithium reagents to imines, have successfully utilized chiral 1,2-diamine ligands to achieve high enantioselectivity, with reported ee values up to 90%. researchgate.net These examples highlight the capacity of chiral diamines to control the stereochemistry of C-C bond formation in arylation reactions.

Three-Component Reactions: Three-component reactions, such as the Mannich or Petasis reactions, are highly efficient methods for building molecular complexity in a single step. acs.orgnih.gov The stereocontrol of these reactions can be achieved using chiral catalysts. For instance, a diastereoselective three-component synthesis of chiral o-1,2-diaminoalkyl phenols has been developed from a phenol, an amine, and a chiral α-N,N-dibenzylamino aldehyde, demonstrating how chiral amine components can direct the stereochemical outcome. acs.org In other examples, metal complexes featuring chiral ligands are used to catalyze the reaction. Rhodium complexes with chiral-at-metal centers have been used in 1,3-dipolar cycloadditions, a type of three-component reaction, to yield products with exceptional enantiomeric ratios (>99/1). nih.gov Similarly, palladium-catalyzed asymmetric three-component reactions for synthesizing α-arylglycine derivatives have been developed, showcasing the utility of chiral catalyst systems in complex multi-component transformations. frontiersin.org

Precursor for Advanced Functionalized Derivatives

The pyrrolidine ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of natural products and FDA-approved drugs. mdpi.comnih.gov Compounds like this compound serve as valuable starting materials or precursors for the synthesis of more complex, biologically active derivatives. The most common synthetic strategy involves using a pre-existing, often chiral, pyrrolidine ring and functionalizing it to build the final target molecule. mdpi.com This approach leverages the robust nature of the pyrrolidine core and the reactivity of its appended functional groups.

The primary amine of this compound is a key site for derivatization. It can readily undergo reactions such as acylation, alkylation, and condensation to form amides, secondary or tertiary amines, and imines, respectively. These transformations allow for the modular construction of a wide array of functionalized molecules.

For example, the synthesis of numerous pharmaceuticals relies on the coupling of a functionalized pyrrolidine precursor with other molecular fragments.

Eletriptan , a treatment for migraines, is synthesized via the reaction of a substituted indole (B1671886) with a specific pyrrolidine derivative. mdpi.com

The antipsychotic drug Remoxypride is synthesized from a pyrrolidin-2-ylmethanamine (B1209507) precursor which is acylated with a substituted benzoic acid. mdpi.com

More recent and complex molecules like Voxilaprevir , an antiviral agent, and Pasireotide , used to treat Cushing's disease, are also built using functionalized pyrrolidine building blocks in multi-step syntheses. mdpi.com

The synthesis of these advanced derivatives often involves the protection of the amine group, followed by a series of transformations and a final deprotection step. The stability of the pyrrolidine ring throughout these synthetic sequences makes it an ideal foundational element. Research has shown the synthesis of diverse hybrid molecules by incorporating pharmacophores like thiazole, indole, or N-benzoylthiourea onto a pyrrolidine framework to create novel compounds with potential therapeutic activities, such as enzyme inhibitors or antimicrobial agents. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name | CAS Number |

|---|---|

| This compound | 50998-03-3 |

| Eletriptan | 143322-58-1 |

| Remoxypride | 80125-14-0 |

| Voxilaprevir | 1370468-36-2 |

| Pasireotide | 396091-73-9 |

| Clemastine | 15686-51-8 |

Computational Chemistry and Spectroscopic Investigations

Conformational Analysis through Advanced Theoretical Calculations

The flexibility of the propanamine side chain and the puckering of the pyrrolidine (B122466) ring result in a complex conformational landscape for 1-(Pyrrolidin-1-yl)propan-2-amine. Theoretical calculations are crucial for mapping out the potential energy surface and identifying stable conformers.

Density Functional Theory (DFT) Studies of Conformation and Stability

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and geometry of molecules. chemrxiv.orgmdpi.com For this compound, DFT calculations would allow for the optimization of its molecular geometry to find the most stable conformations. These studies can predict key parameters such as bond lengths, bond angles, and dihedral angles that define the molecule's three-dimensional shape.

While specific DFT studies dedicated solely to this compound are not prevalent in published literature, the principles of DFT can be applied to predict its properties. Calculations would likely focus on the rotational barrier of the C-C and C-N bonds in the side chain and the envelope or twist conformations of the pyrrolidine ring. The relative energies of these conformers determine their population at a given temperature. Public databases provide computed properties for the molecule, which serve as a baseline for more advanced theoretical studies. nih.gov

Table 1: Computed Molecular Properties for this compound

| Property | Value | Source |

| Molecular Formula | C₇H₁₆N₂ | PubChem nih.gov |

| Molecular Weight | 128.22 g/mol | PubChem nih.gov |

| Exact Mass | 128.131348519 Da | PubChem nih.gov |

| XLogP3 | 0.2 | PubChem nih.gov |

| Hydrogen Bond Donor Count | 1 | PubChem nih.gov |

| Hydrogen Bond Acceptor Count | 2 | PubChem nih.gov |

| Rotatable Bond Count | 2 | PubChem nih.gov |

This interactive table summarizes key computed descriptors for the molecule.

DFT studies on analogous structures, such as other pyrrolidine derivatives, have been used to successfully predict molecular geometries and electronic properties, showing good agreement with experimental data. mdpi.comresearchgate.net

Insights from X-ray Crystallographic Analyses on Molecular Conformation

X-ray crystallography provides definitive experimental evidence of a molecule's conformation in the solid state. This technique can precisely determine atomic coordinates, bond lengths, and bond angles. For this compound, a crystallographic analysis would reveal its exact solid-state structure, including the specific conformation of the pyrrolidine ring and the orientation of the propan-2-amine substituent.

As of now, the specific crystal structure of this compound has not been reported in open literature. However, analysis of related pyrrolidine-containing compounds provides valuable insights into the types of structural features that could be expected. For instance, studies on gem-aminals like 1,2-di(pyrrolidin-1-yl)ethane (B3368597) have detailed the geometry of the pyrrolidine ring and the intermolecular forces that govern crystal packing. mdpi.com In such a case, obtaining a suitable single crystal of this compound or a salt derivative would be the first necessary step for analysis.

Evaluation of Hydrogen Bonding Interactions in Solid and Solution States

The structure of this compound, featuring a primary amine (-NH₂) group and a tertiary nitrogen atom within the pyrrolidine ring, allows it to participate in hydrogen bonding. The -NH₂ group can act as a hydrogen bond donor, while both nitrogen atoms can act as hydrogen bond acceptors. nih.gov

In the solid state, these interactions would be critical in defining the crystal packing arrangement. X-ray diffraction analysis of related structures often reveals extensive networks of intermolecular hydrogen bonds. mdpi.comdntb.gov.ua For example, analyses of other crystalline pyrrolidine derivatives show significant hydrogen bonds that dictate the supramolecular architecture. mdpi.com In solution, hydrogen bonding with solvent molecules can influence the compound's solubility and conformational preferences.

Molecular Docking and Binding Site Analysis (Focused on Molecular Interactions)

Molecular docking is a computational technique used to predict how a molecule (ligand) binds to a macromolecular target, such as a protein or enzyme. scispace.com This method explores possible binding modes and estimates the binding affinity, providing insights into the molecular interactions at the binding site.

While specific docking studies featuring this compound are not publicly documented, research on similar pyrrolidine-containing molecules demonstrates the utility of this approach. For example, docking studies on prolinamide isomers have been used to investigate their potential as collagenase inhibitors. scispace.com Such studies identify key interactions, like hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the protein's binding pocket. scispace.comarxiv.org A hypothetical docking study of this compound would similarly focus on how the pyrrolidine ring and the flexible propanamine side chain fit into a target's active site and which intermolecular forces stabilize the complex.

Advanced Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are fundamental to confirming the structure of a synthesized chemical compound. A combination of methods is typically employed for unambiguous characterization.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution.

1D NMR (¹H and ¹³C): A ¹H NMR spectrum of this compound would provide information about the different chemical environments of the protons. docbrown.info Based on the structure, one would expect distinct signals for the methyl (CH₃) protons, the methine (CH) proton, the methylene (B1212753) (CH₂) protons of the side chain, and the methylene protons of the pyrrolidine ring. The integration of these signals would correspond to the number of protons in each environment (3H, 1H, 2H, and 8H, respectively). The splitting patterns (multiplicity), governed by the n+1 rule, would reveal adjacent non-equivalent protons. docbrown.infoyoutube.com

A ¹³C NMR spectrum would show the number of chemically non-equivalent carbon atoms. For this compound, seven distinct signals would be expected, corresponding to the seven carbon atoms in the molecule. The chemical shifts of these signals are indicative of the carbon's local electronic environment.

Table 2: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Technique | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

| CH₃ | ¹H NMR | ~1.0-1.2 | Doublet (d) |

| Pyrrolidine CH₂ (β) | ¹H NMR | ~1.6-1.8 | Multiplet (m) |

| Pyrrolidine CH₂ (α) | ¹H NMR | ~2.3-2.5 | Multiplet (m) |

| CH₂ (side chain) | ¹H NMR | ~2.3-2.6 | Multiplet (m) |

| CH (side chain) | ¹H NMR | ~2.8-3.1 | Multiplet (m) |

| NH₂ | ¹H NMR | Broad singlet (s) | Broad singlet (s) |

| CH₃ | ¹³C NMR | ~20-25 | - |

| Pyrrolidine C (β) | ¹³C NMR | ~23-26 | - |

| CH (side chain) | ¹³C NMR | ~45-50 | - |

| Pyrrolidine C (α) | ¹³C NMR | ~54-58 | - |

| CH₂ (side chain) | ¹³C NMR | ~58-63 | - |

This interactive table presents predicted NMR data based on general principles and data from similar structures. docbrown.info The NH₂ proton signal is often broad and may not show coupling.

2D NMR Techniques: To definitively assign all signals, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed. A COSY spectrum would show correlations between coupled protons, confirming, for example, the connectivity between the CH₃, CH, and CH₂ protons of the side chain. An HSQC spectrum would correlate each proton signal with the signal of the carbon atom to which it is directly attached, allowing for unambiguous assignment of both the ¹H and ¹³C spectra.

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy

The FT-IR spectrum of this compound is characterized by specific absorption bands. The primary amine group gives rise to N-H stretching vibrations, which typically appear as two bands in the region of 3400-3250 cm⁻¹ for the asymmetric and symmetric stretches, respectively. orgchemboulder.comlibretexts.org An N-H bending (scissoring) vibration for the primary amine is expected in the range of 1650-1580 cm⁻¹. orgchemboulder.comlibretexts.org The C-N stretching vibrations for both the aliphatic primary amine and the tertiary amine of the pyrrolidine ring are anticipated to be in the 1250-1020 cm⁻¹ region. orgchemboulder.comlibretexts.org Furthermore, the spectrum will display strong bands corresponding to the C-H stretching of the methyl and methylene groups in the 2960-2850 cm⁻¹ range.

Raman spectroscopy provides complementary information. While N-H stretching bands can also be observed in the Raman spectrum, they are often weaker than in the FT-IR spectrum. However, the C-C and C-N skeletal vibrations of the pyrrolidine ring and the propanamine backbone are typically well-defined in the Raman spectrum, appearing in the fingerprint region (below 1500 cm⁻¹). The symmetric C-N-C stretching of the pyrrolidine ring is a characteristic Raman band.

A detailed assignment of the principal vibrational modes based on typical spectral regions for the functional groups present in this compound is presented in the table below.

Table 1: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | FT-IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) |

|---|---|---|

| N-H Stretch (asymmetric, primary amine) | 3400 - 3300 | 3400 - 3300 (weak) |

| N-H Stretch (symmetric, primary amine) | 3330 - 3250 | 3330 - 3250 (weak) |

| C-H Stretch (aliphatic) | 2960 - 2850 | 2960 - 2850 |

| N-H Bend (scissoring, primary amine) | 1650 - 1580 | 1650 - 1580 |

| C-H Bend (CH₃ and CH₂) | 1470 - 1430 | 1470 - 1430 |

| C-N Stretch (aliphatic amines) | 1250 - 1020 | 1250 - 1020 |

| N-H Wag (primary amine) | 910 - 665 | Weak or absent |

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique used to precisely determine the elemental composition of a molecule by measuring its mass with very high accuracy. For this compound, HRMS provides definitive confirmation of its molecular formula.

The compound, with a nominal mass of 128 g/mol , is subjected to ionization, typically through electrospray ionization (ESI) or another soft ionization technique, to produce the protonated molecule [M+H]⁺. The mass-to-charge ratio (m/z) of this ion is then measured by a high-resolution mass analyzer, such as an Orbitrap or a Time-of-Flight (TOF) instrument.

Computational calculations predict the monoisotopic mass of this compound (C₇H₁₆N₂) to be 128.131348519 Da. nih.gov Experimental HRMS analysis is expected to yield a mass measurement for the protonated molecule, [C₇H₁₇N₂]⁺, that is extremely close to the calculated exact mass of 129.13863 Da. The high accuracy of the measurement, typically within a few parts per million (ppm), allows for the unambiguous determination of the elemental formula as C₇H₁₆N₂, distinguishing it from any other combination of elements that might have the same nominal mass.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₇H₁₆N₂ |

| Calculated Monoisotopic Mass | 128.13135 Da |

| Ionization Mode | ESI (+) |

| Observed Ion | [M+H]⁺ |

| Calculated Exact Mass of [M+H]⁺ | 129.13863 Da |

| Expected Experimental m/z | ~129.1386 |

This precise mass measurement serves as a cornerstone in the structural elucidation and identity confirmation of synthesized or isolated this compound, ensuring the correct molecular composition before further chemical or biological investigations.

Mechanistic Elucidation of Reactions Involving 1 Pyrrolidin 1 Yl Propan 2 Amine

Investigation of Reaction Intermediates and Transition States

The reactions of 1-(Pyrrolidin-1-yl)propan-2-amine, like many nucleophilic amines, proceed through various transient species, including intermediates and high-energy transition states. While direct observation of these species is often challenging due to their fleeting nature, computational and experimental studies on related pyrrolidine (B122466) systems provide valuable insights.

Reaction Intermediates: In nucleophilic substitution or addition reactions, the pyrrolidine nitrogen of this compound acts as the primary nucleophilic center. The attack on an electrophilic carbon atom typically leads to the formation of a tetrahedral intermediate. For instance, in the reaction with a carbonyl compound, an initial zwitterionic tetrahedral intermediate is formed, which can then undergo further transformations.

In the context of metal-catalyzed cross-coupling reactions, organometallic intermediates play a pivotal role. For example, in palladium-catalyzed C-N bond formation, a palladium-amine complex would be a key intermediate. The structure and stability of such intermediates are influenced by the steric bulk of the propan-2-amine substituent and the electronic properties of the metal center and its ligands.

Transition States: Transition states represent the energy maxima along the reaction coordinate and are critical in determining the reaction rate and stereochemical outcome. For reactions involving the pyrrolidine ring, the conformation of the ring in the transition state is of particular importance. Pyrrolidine itself exists in a dynamic equilibrium between various puckered conformations, such as the envelope and twist forms. acs.org The energy barriers for the interconversion of these conformers are relatively low. acs.org

Theoretical studies on related pyrrolidine reactions suggest that the geometry of the transition state seeks to minimize steric interactions. nih.gov For instance, in the intramolecular carboamination of unactivated olefins to form pyrrolidines, chair-like and boat-like transition states have been proposed to explain the observed diastereoselectivity. nih.gov In these transition states, substituents on the forming ring preferentially occupy pseudo-equatorial positions to alleviate steric strain. nih.gov For this compound, the propan-2-amine side chain would likely adopt a conformation in the transition state that minimizes its interaction with the substrate and any catalysts involved.

Kinetic and Thermodynamic Considerations of Reaction Pathways

The feasibility and rate of reactions involving this compound are governed by kinetic and thermodynamic parameters.

Computational studies using Density Functional Theory (DFT) have been employed to calculate the thermodynamic parameters for reactions involving substituted pyrrolidines. beilstein-journals.org These calculations can predict the relative stability of reactants, products, and intermediates, thereby indicating the most probable reaction pathway. For instance, in the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones, DFT calculations have shown that the final product distribution is often under kinetic rather than thermodynamic control, meaning the product that is formed fastest predominates. beilstein-journals.org

Below is a hypothetical data table illustrating the kind of thermodynamic parameters that would be relevant for a reaction involving this compound, based on data for related pyrrolidine reactions.

| Reaction Step | ΔH (kcal/mol) | ΔS (cal/mol·K) | ΔG (kcal/mol) |

| Reactant Complex Formation | -5.2 | -15.8 | -0.5 |

| Transition State 1 (TS1) | +12.5 | -10.2 | +15.5 |

| Intermediate Formation | -2.1 | -8.5 | +0.4 |

| Transition State 2 (TS2) | +8.9 | -12.1 | +12.5 |

| Product Formation | -15.7 | +5.3 | -17.3 |

This table is illustrative and based on general principles of reaction thermodynamics. The values are not specific experimental data for this compound.

Role of Stereoelectronic Effects on Reactivity and Selectivity

Stereoelectronic effects, which encompass the interplay of steric and electronic factors related to the spatial arrangement of atoms and orbitals, are crucial in dictating the reactivity and selectivity of reactions involving this compound.

The lone pair of electrons on the pyrrolidine nitrogen is central to its nucleophilicity. The orientation of this lone pair with respect to adjacent bonds can significantly influence its reactivity. For instance, anti-periplanar alignment of the lone pair with a neighboring anti-bonding orbital (σ*) can lead to stabilizing hyperconjugative interactions.

In nucleophilic substitution reactions at a chiral center, the stereochemistry of the product is highly dependent on the reaction mechanism. An SN2 reaction, for example, proceeds with inversion of configuration at the electrophilic center. The approach of the nucleophilic pyrrolidine nitrogen is sterically directed to the backside of the leaving group. The puckered nature of the pyrrolidine ring and the steric bulk of the propan-2-amine substituent can influence the trajectory of this attack.

In the formation of substituted pyrrolidines, stereoelectronic effects play a key role in determining the diastereoselectivity. For example, in the copper-catalyzed intramolecular C-H amination to form pyrrolidines, the stereochemical outcome is rationalized by considering the steric and electronic properties of the transition state. acs.org The substituents on the developing ring tend to adopt positions that minimize gauche interactions and maximize favorable orbital overlap.

The presence of the chiral center in the propan-2-amine moiety of this compound can also induce stereoselectivity in its reactions, a concept known as asymmetric induction. The existing stereocenter can influence the formation of new stereocenters by favoring the transition state that leads to one diastereomer over the other.

Derivatization and Structure Activity Relationship Sar Studies in Synthetic Contexts

Systematic Synthesis of Novel Pyrrolidine (B122466) Derivatives

The synthesis of derivatives based on the 1-(pyrrolidin-1-yl)propan-2-amine framework can be approached through several established routes, often starting from commercially available chiral precursors like (S)- or (R)-proline. These methods allow for systematic modifications at several key positions: the pyrrolidine nitrogen, the pyrrolidine ring itself, and the aminopropane side chain.

One common strategy involves the functionalization of proline. The carboxylic acid of N-protected proline can be converted to an amide, which is then reduced to provide the 1-(aminomethyl)pyrrolidine core. Subsequent alkylation or reductive amination can be used to build the rest of the side chain. Alternatively, N-alkylation of a protected proline ester followed by functional group manipulations can yield the desired diamine structure. researchgate.net

A versatile synthetic approach for creating a library of derivatives involves the reductive amination of a suitable keto-precursor. For instance, reacting a protected 1-(pyrrolidin-1-yl)propan-2-one (B1611335) with various primary or secondary amines in the presence of a reducing agent like sodium triacetoxyborohydride (B8407120) can generate a diverse set of derivatives with different substituents on the secondary amine. nih.gov Similarly, chiral ω-chloroketones can be used as starting materials, where reaction with a transaminase can generate a chiral amino-ketone that spontaneously cyclizes to form the pyrrolidine ring. acs.org

Derivatization of the pyrrolidine ring itself is also a key strategy. Starting from 4-hydroxyproline, for example, allows for the introduction of various functional groups at the C4 position. mdpi.com These synthetic strategies provide access to a wide range of analogs, enabling detailed investigation into how structural changes impact the molecule's function. nih.govmdpi.com

Key Synthetic Strategies:

From Proline: Utilizes the chiral pool, starting with (S)- or (R)-proline and extending the side chain through amidation, reduction, and alkylation sequences. mdpi.comresearchgate.net

Reductive Amination: A convergent approach where a pyrrolidine-containing ketone is reacted with various amines to install diverse side-chain functionalities. nih.gov

Cyclization Reactions: Building the pyrrolidine ring from acyclic precursors, such as through intramolecular cyclization of amino-halides or via [3+2] cycloadditions, allows for the incorporation of substituents on the ring. researchgate.netrsc.org

Correlating Structural Modifications with Synthetic Utility

Structure-activity relationship (SAR) studies are crucial for optimizing the performance of molecules derived from the this compound scaffold for specific synthetic applications, such as ligands for metal-catalyzed reactions or as organocatalysts. nih.govmdpi.com The utility of these derivatives is profoundly influenced by steric hindrance, electronic effects, and conformational rigidity imparted by the modifications. nih.govnih.gov

Modification of the Pyrrolidine Nitrogen (N1): The substituent on the pyrrolidine nitrogen is often part of a larger protecting group (e.g., Boc) during synthesis but can be a key point of modification in the final structure. nih.gov In the context of ligands for metal catalysis, bulky N-substituents can create a defined chiral pocket around the metal center, influencing which face of a substrate can bind and thereby controlling stereoselectivity.

Modification of the Side-Chain Amine: The terminal amine group is a critical site for derivatization. For instance, converting the primary amine into a secondary or tertiary amine with bulky groups (e.g., aryl or cyclohexyl groups) can dramatically alter the steric environment. Acylation of this amine to form amides or sulfonamides introduces hydrogen-bond-donating capabilities, which can be pivotal in organocatalysis for activating electrophiles. nih.govnih.gov The electronic nature of substituents on an aryl group attached to this nitrogen can also tune its acidity and hydrogen-bonding strength, with electron-withdrawing groups generally increasing acidity and enhancing catalytic activity in some reactions. nih.gov

Modification of the Pyrrolidine Ring: Introducing substituents onto the carbon framework of the pyrrolidine ring has a significant impact. For example, adding methyl groups can impose conformational restrictions that enhance reactivity and enantioselectivity. nih.gov Substituents at the C2 position, adjacent to the nitrogen, can act as a steric shield, directing the approach of substrates in catalytic cycles. nih.govresearchgate.net

The correlation between these modifications and synthetic utility is often context-dependent. A modification that enhances performance in a Michael addition might be detrimental in an aldol (B89426) reaction. Therefore, building and screening a library of systematically varied derivatives is a common strategy to identify the optimal structure for a given transformation. nih.govresearchgate.net

Impact of Derivatization on Catalytic Performance and Stereoselectivity

The true test of derivatization lies in its effect on catalytic performance, measured by reaction yield, rate, and, most importantly, stereoselectivity (diastereo- and enantioselectivity). For derivatives of this compound used as organocatalysts or ligands, even subtle structural changes can lead to dramatic shifts in the outcome of a reaction. researchgate.netacs.org

A classic example is the proline-catalyzed aldol reaction, where the mechanism involves the formation of an enamine intermediate. wikipedia.orglibretexts.org Derivatives of this compound can act similarly. The secondary amine of the pyrrolidine ring forms an enamine with a ketone or aldehyde, while the functionalized side-chain amine can act as a hydrogen-bond donor or a steric directing group to control the facial selectivity of the subsequent C-C bond formation. nih.gov

The impact of specific structural modifications on stereoselectivity can be summarized in the following table, which conceptualizes the performance of hypothetical derivatives in a model asymmetric aldol reaction between cyclohexanone (B45756) and 4-nitrobenzaldehyde.

| Catalyst Derivative | Structural Modification (Relative to Parent) | Proposed Role of Modification | Yield (%) | Diastereomeric Ratio (anti/syn) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| Parent Compound | This compound | Baseline | 45 | 60:40 | 30 (anti) |

| Derivative A | N'-Phenyl (Amine side chain) | Introduces steric bulk and potential for π-stacking interactions. | 65 | 75:25 | 68 (anti) |

| Derivative B | N'-Benzoyl (Amide on side chain) | Adds a hydrogen-bond donor (amide N-H) to activate the aldehyde. nih.gov | 88 | 90:10 | 85 (anti) |

| Derivative C | N'-(3,5-bis(trifluoromethyl)benzoyl) | Electron-withdrawing groups increase H-bond donor acidity, enhancing electrophile activation. researchgate.net | 95 | 92:8 | 94 (anti) |

| Derivative D | 2-Methylpyrrolidine ring | Adds steric hindrance near the enamine nitrogen, increasing facial shielding. nih.gov | 70 | 85:15 | 75 (anti) |

| Derivative E | 4-Hydroxy-pyrrolidine ring | Introduces a second H-bond donor site, potentially altering the transition state assembly. mdpi.com | 92 | 50:50 | 89 (syn) |

As illustrated in the table, converting the terminal amine to an amide (Derivative B) significantly improves all metrics by introducing a hydrogen-bond-donating group that organizes the transition state. nih.gov Further enhancing the hydrogen-bond-donating capacity with electron-withdrawing groups (Derivative C) pushes the selectivity and yield even higher. researchgate.net Conversely, adding a substituent to the pyrrolidine ring itself (Derivatives D and E) can also profoundly alter the outcome, sometimes even reversing the diastereoselectivity by favoring a different transition state geometry. nih.gov These examples underscore the power of systematic derivatization in transforming a simple chiral scaffold into a highly efficient and selective catalyst.

常见问题

Q. What are the optimal synthetic routes for 1-(Pyrrolidin-1-yl)propan-2-amine in laboratory settings?

- Methodological Answer : Synthesis of secondary amines like this compound typically involves nucleophilic substitution or reductive amination. For example, reacting propan-2-amine derivatives with pyrrolidine under controlled pH and temperature conditions can yield the target compound. Catalysts such as palladium or nickel may enhance reaction efficiency. Evidence from structurally similar compounds (e.g., sulfanyl-substituted amines) highlights the importance of alkyl chain length and steric effects on reactivity and yield .

- Key Parameters :

- Reagents : Pyrrolidine, propan-2-amine derivatives, reducing agents (e.g., NaBH₃CN).

- Conditions : Solvent polarity (e.g., THF or ethanol), temperature (40–80°C), and reaction time (6–24 hours).

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Structural confirmation requires a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can identify proton environments and carbon frameworks, particularly distinguishing pyrrolidine ring signals (δ 1.6–2.5 ppm for CH₂ groups) from the propan-2-amine backbone .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (C₇H₁₆N₂, exact mass: 128.13 g/mol).

- X-ray Crystallography : For crystalline derivatives, SHELX software can refine crystal structures, resolving bond angles and spatial arrangements .

Advanced Research Questions

Q. How do structural modifications (e.g., substituents on the pyrrolidine ring) influence the compound’s pharmacological activity?

- Methodological Answer : Structure-activity relationship (SAR) studies can be designed by synthesizing analogs with varying substituents (e.g., methyl, halogen, or aromatic groups) on the pyrrolidine ring. For example:

Q. What crystallographic techniques are suitable for resolving the 3D structure of this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) using SHELXL (for refinement) is ideal for resolving chiral centers and hydrogen-bonding networks. Key steps include:

- Crystal Growth : Slow evaporation in polar solvents (e.g., methanol/water).

- Data Collection : High-resolution synchrotron radiation for small molecules.

- Refinement : SHELXL’s robust algorithms handle twinning and disorder common in flexible amines .

Example metrics: Bond length precision (±0.001 Å), R-factor < 5%.

Q. How can researchers address discrepancies in reactivity data between this compound and its structural analogs?

- Methodological Answer : Discrepancies often arise from steric or electronic differences. For example:

- Steric Effects : Bulkier substituents (e.g., adamantyl groups) reduce nucleophilicity compared to pyrrolidine .

- Electronic Effects : Electron-withdrawing groups (e.g., -NO₂) slow alkylation rates.

Controlled experiments varying substituents, paired with DFT calculations (e.g., Gaussian), can isolate these factors. Cross-referencing with databases like PubChem ensures data validation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。